molecular formula C8H8FNO2 B1603170 4-Amino-2-fluoro-3-methylbenzoic acid CAS No. 194804-84-7

4-Amino-2-fluoro-3-methylbenzoic acid

Cat. No. B1603170
CAS No.: 194804-84-7
M. Wt: 169.15 g/mol
InChI Key: ODKRCZFHARCFGI-UHFFFAOYSA-N
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Patent
US06025370

Procedure details

In 14 ml of 4.7% hydrobromic acid was suspended 0.55 g of 4-amino-2-fluoro-3-methylbenzoic acid, and 3.7 g of cupric bromide was added thereto. To the resulting suspension was added dropwise a solution of 0.38 g of sodium nitrite in 4 ml of water under ice-cooling over a period of 15 minutes, and the resulting mixture was stirred at the same temperature for 1 hour and then at room temperature for 24 hours. To the reaction mixture was added 20 ml of toluene and the organic layer was separated. The organic layer obtained was washed with 20 ml of 20% hydrobromic acid, dried over anhydrous magnesium sulfate, and then distilled under reduced pressure to remove the solvent. n-Hexane was added to the resulting residue and the crystals were collected by filtration to obtain 0.68 g of colorless 4-bromo-2-fluoro-3-methylbenzoic acid.
Quantity
0.55 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric bromide
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
14 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([F:11])[C:3]=1[CH3:12].N([O-])=O.[Na+].C1(C)C=CC=CC=1.[BrH:24]>O>[Br:24][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([F:11])[C:3]=1[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
0.55 g
Type
reactant
Smiles
NC1=C(C(=C(C(=O)O)C=C1)F)C
Step Two
Name
cupric bromide
Quantity
3.7 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.38 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
14 mL
Type
reactant
Smiles
Br

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
cooling over a period of 15 minutes
Duration
15 min
WAIT
Type
WAIT
Details
at room temperature for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CUSTOM
Type
CUSTOM
Details
The organic layer obtained
WASH
Type
WASH
Details
was washed with 20 ml of 20% hydrobromic acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
ADDITION
Type
ADDITION
Details
n-Hexane was added to the resulting residue
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C(=C(C(=O)O)C=C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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